4-Ethoxybenzyl alcohol

説明

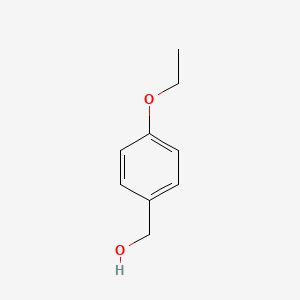

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFLLQIRBABMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211197 | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-44-4 | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6214-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4633ZFA6U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for 4 Ethoxybenzyl Alcohol and Its Derivatives

Catalytic Reduction Pathways of Precursor Compounds

The conversion of 4-ethoxybenzaldehyde (B43997) to 4-ethoxybenzyl alcohol is a classic reduction reaction. The choice of catalyst—homogeneous, heterogeneous, or biocatalytic—plays a pivotal role in the reaction's efficiency, selectivity, and environmental impact.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity under mild reaction conditions. Ruthenium-pincer complexes are notable examples of homogeneous catalysts used in the dehydrogenative coupling of alcohols and amines, a process that involves alcohol intermediates. nih.govarabjchem.org For instance, the coupling of 4-methoxybenzyl alcohol, a structurally similar compound, has been studied using ruthenium pincer complexes, demonstrating the potential of these catalysts for transformations involving substituted benzyl (B1604629) alcohols. nih.govacs.org

Transfer hydrogenation is another significant homogeneous catalytic method. illinois.edu This technique involves the transfer of hydrogen from a donor molecule, such as a secondary alcohol (e.g., isopropanol) or formic acid, to the substrate. google.com This process avoids the need for high-pressure gaseous hydrogen. illinois.edu Zirconium and hafnium-based complexes have shown effectiveness in the Meerwein-Ponndorf-Verley (MPV) reduction of substituted benzaldehydes, a type of transfer hydrogenation. osti.gov Research on 4-methoxybenzaldehyde (B44291) demonstrated that zirconium complexes could achieve a 94% yield of the corresponding alcohol, highlighting a promising route for its ethoxy counterpart. osti.gov

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. libretexts.org A major advantage of this approach is the ease of catalyst separation from the product and potential for catalyst recycling, which is both economically and environmentally beneficial. ucl.ac.uk

The hydrogenation of 4-ethoxybenzaldehyde is commonly performed using metal catalysts supported on inert materials like carbon, alumina, or calcium carbonate. libretexts.org Metals such as palladium (Pd), platinum (Pt), and nickel (Ni) are highly effective. illinois.eduorganicchemistrydata.org For example, the reduction of 4-ethoxybenzaldehyde can be achieved using sodium borohydride (B1222165) in the presence of a catalyst, followed by purification to yield this compound. prepchem.com Supported bimetallic nanoparticles, such as AuPd nanoalloys, have also been used for one-pot tandem reactions starting from similar alcohols like 4-methoxybenzyl alcohol. cardiff.ac.uk The mechanism involves the adsorption of reactants onto the metal surface, followed by a stepwise transfer of hydrogen atoms. libretexts.org

Recent advancements include the use of palladium species immobilized on metal-organic frameworks (MOFs), which have shown high efficiency for the hydrodeoxygenation of related biomass-derived compounds under mild conditions, such as room temperature and atmospheric hydrogen pressure. researchgate.net

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach is highly regarded for its exceptional selectivity (chemo-, regio-, and enantio-selectivity) and operation under mild, environmentally benign conditions (ambient temperature and neutral pH).

For the synthesis of substituted benzyl alcohols, alcohol dehydrogenases are particularly useful enzymes that catalyze the reduction of the corresponding aldehydes. smolecule.com The fungus Pycnoporus cinnabarinus has been identified as an effective biocatalyst for the specific and selective reduction of various substituted aromatic carboxylic acids to their corresponding alcohols, including derivatives like 4-hydroxy-3-methoxybenzyl alcohol. google.comgoogle.com This indicates a strong potential for the biocatalytic production of this compound from suitable precursors. Furthermore, vanillyl alcohol oxidase is another enzyme that can be used for the multigram scale synthesis of chiral alcohols from related phenolic compounds. wur.nl

The primary challenges in biocatalysis often involve the need for cofactor regeneration and enzyme immobilization to ensure stability and reusability for industrial-scale applications.

Green Chemistry Principles in Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound and its derivatives has been a subject of research under this paradigm, with a focus on solvent-free methods and energy efficiency.

Solvent-Free Methodologies

Eliminating organic solvents is a key principle of green chemistry, as they are often volatile, toxic, and contribute to waste. researchgate.net Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and easier product isolation.

A notable example is the reduction of aldehydes using sodium borohydride (NaBH₄) via a simple grinding method. researchgate.netui.ac.id The reduction of 4-ethoxy-3-methoxybenzaldehyde, a derivative of this compound, was achieved with a 96% yield in just 10 minutes at room temperature without any solvent. ui.ac.id This demonstrates a highly efficient and environmentally friendly pathway. Similarly, the oxidation of benzylic alcohols to their corresponding aldehydes has been successfully performed under solvent-free conditions using potassium permanganate (B83412) (KMnO₄), highlighting the broad applicability of this approach. tsijournals.com

Energy-Efficient Processes

Reducing energy consumption in chemical synthesis can be achieved by operating at ambient temperatures and pressures or by using alternative energy sources to enhance reaction rates. semanticscholar.org Many of the biocatalytic and some solvent-free methods inherently operate at room temperature, making them energy-efficient. ui.ac.id

Electrochemical synthesis is an emerging energy-efficient method. For instance, the oxidation of 4-methoxybenzyl alcohol has been achieved through an electrochemical process using a TEMPO-based catalyst, which offers high turnover frequencies and efficiency. nih.gov Photocatalysis, using catalysts like titanium dioxide (TiO₂), represents another energy-efficient route, utilizing light to drive the chemical transformation of substituted benzyl alcohols. researchgate.netresearchgate.net These methods often proceed under mild conditions and can offer high selectivity, contributing to more sustainable chemical production. researcher.life

Data Tables

Table 1: Comparison of Catalytic Reduction Methods for Benzaldehyde (B42025) Derivatives This table summarizes various catalytic methods for the reduction of benzaldehyde derivatives, which are precursors to compounds like this compound.

| Catalyst Type | Precursor Example | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Homogeneous | 4-Methoxybenzaldehyde | Zirconium Complex I | Isopropanol, 100°C, 24h | 94% | osti.gov |

| Heterogeneous | 4-Ethoxybenzaldehyde | Sodium Borohydride | Ethanol, Room Temp. | N/A | prepchem.com |

| Biocatalytic | 4-Hydroxy-3-methoxy benzoic acid | Pycnoporus cinnabarinus | Fermentation | 91.18% | google.com |

Derivatization Strategies for Functionalization

The functionalization of this compound is a key step in the synthesis of more complex molecules for various applications in pharmaceuticals and material science. lookchem.com The hydroxyl group of the alcohol is a versatile handle for a range of chemical transformations, allowing for the introduction of diverse functionalities. These derivatization strategies enhance the utility of the parent alcohol, enabling its incorporation into larger, more elaborate molecular architectures.

Esterification Reactions and Protective Group Chemistry

Esterification is a fundamental transformation for this compound, converting the hydroxyl group into an ester moiety. This can be achieved through various methods, including reactions with carboxylic acids, acid chlorides, or anhydrides. nih.gov The resulting 4-ethoxybenzyl esters can be target molecules themselves or serve as intermediates in multi-step syntheses.

A notable method for esterification is the Mitsunobu reaction, which allows for the formation of esters under mild conditions with an inversion of stereochemistry if a chiral center is present. nih.gov For instance, the reaction of an alcohol with a carboxylic acid in the presence of a phosphine, like triphenylphosphine, and a dialkyl azodicarboxylate proceeds to form the corresponding ester. nih.gov While specific examples detailing the Mitsunobu esterification of this compound are not prevalent, the reaction is broadly applicable to benzyl alcohols. nih.gov

Another common approach is the direct esterification with a carboxylic acid, often catalyzed by an acid. However, this method can be limited by equilibrium and may require harsh conditions. A more efficient route involves reacting this compound with a more reactive acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. nih.gov

The analogous 4-methoxybenzyl (PMB) group is widely recognized as a reliable protecting group for alcohols and carboxylic acids in complex organic synthesis. nih.govlibretexts.org The principles of PMB chemistry are directly applicable to the 4-ethoxybenzyl group. The 4-ethoxybenzyl ether can be installed to protect a hydroxyl group by reacting the alcohol with 4-ethoxybenzyl bromide or chloride under basic conditions (e.g., using sodium hydride). This protecting group is valued for its stability under a range of conditions, including basic, nucleophilic, and some reductive environments, yet it can be readily removed under specific oxidative or acidic conditions. libretexts.orguwindsor.ca

Table 1: Representative Esterification and Protection Strategies

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| Acid Chloride Esterification | This compound, Acyl Chloride, Pyridine | Room Temperature | 4-Ethoxybenzyl ester |

| Anhydride Esterification | This compound, Carboxylic Anhydride, Amine catalyst | Room or elevated temperature | 4-Ethoxybenzyl ester |

| Alcohol Protection (Ether Formation) | Alcohol, 4-Ethoxybenzyl Bromide, NaH | Anhydrous solvent (e.g., THF) | 4-Ethoxybenzyl ether |

Halogenation Reactions and Selective Functionalization

The conversion of the hydroxyl group of this compound into a halogen is a crucial functionalization step, yielding reactive 4-ethoxybenzyl halides. These halides are versatile electrophiles, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds.

Standard methods for this transformation include reaction with thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. ui.ac.idgoogle.com For example, reacting 3-methoxy-4-ethoxybenzyl alcohol with PBr₃ in a three-necked flask, followed by reflux, successfully produces the corresponding benzyl bromide. ui.ac.id Similarly, treating benzyl alcohols with SOCl₂ is a conventional method for producing benzyl chlorides. google.com

More modern and selective methods have also been developed. A highly chemoselective and rapid chlorination of benzyl alcohols can be achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). thieme-connect.com This system demonstrates high efficiency for converting benzyl alcohols, including substituted variants like 4-methoxybenzyl alcohol, into their corresponding chlorides under neutral and mild conditions. thieme-connect.com This method's selectivity is a significant advantage, as it allows for the chlorination of a benzylic alcohol in the presence of other sensitive functional groups, such as aliphatic alcohols. thieme-connect.com Another approach involves using α,α-dichlorodiphenylmethane as the chlorinating agent catalyzed by ferric(III) chloride (FeCl₃), which effectively converts various alcohols to their corresponding chlorides under mild conditions. researchgate.net

Table 2: Halogenation Methods for Benzyl Alcohols

| Halogenating Agent | Co-reagent/Catalyst | Target Halide | Typical Conditions |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | None | Bromide | Reflux |

| Thionyl Chloride (SOCl₂) | None or Pyridine | Chloride | Anhydrous conditions |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | DMSO | Chloride | Room Temperature |

Formation of Organophosphorus Compounds

Organophosphorus compounds are a significant class of molecules with diverse applications, including in medicinal chemistry and materials science. rsc.orgmdpi.com The derivatization of this compound into organophosphorus compounds, such as phosphonates, opens avenues for creating novel structures with potentially unique biological or physical properties.

A direct and efficient method for converting benzylic alcohols into diethyl phosphonates involves the use of zinc iodide (ZnI₂) as a catalyst. acs.org In this reaction, the benzylic alcohol is treated with triethyl phosphite (B83602) in the presence of a catalytic amount of ZnI₂. The reaction proceeds via a proposed Sₙ1-type mechanism where the Lewis acidic zinc iodide facilitates the formation of a stabilized benzylic carbocation, which is then trapped by the nucleophilic phosphite. This method has proven effective for a range of substituted benzyl alcohols, including those with electron-donating groups like methoxy (B1213986), which is structurally similar to the ethoxy group. acs.org For 4-methoxybenzyl alcohol, the reaction with triethyl phosphite and ZnI₂ in refluxing toluene (B28343) or THF yields the desired diethyl (4-methoxybenzyl)phosphonate in good yields. acs.org This methodology is directly applicable to this compound due to the similar electronic nature of the ethoxy substituent.

The resulting phosphonates are valuable synthetic intermediates. The phosphonate (B1237965) moiety can be used in the Horner-Wadsworth-Emmons reaction to form alkenes, or it can be incorporated as a stable, non-hydrolyzable phosphate (B84403) mimic in the design of bioactive molecules. acs.org

Table 3: Synthesis of Benzylphosphonates from Benzyl Alcohols

| Alcohol Substrate (Analog) | Reagent | Catalyst | Solvent | Conditions | Product |

|---|

Mechanistic Investigations and Chemical Reactivity of 4 Ethoxybenzyl Alcohol

Oxidative Transformations and Reaction Kinetics

The oxidation of 4-ethoxybenzyl alcohol, a process that converts the alcohol to the corresponding aldehyde (4-ethoxybenzaldehyde) and potentially further to the carboxylic acid (4-ethoxybenzoic acid), is a significant transformation in organic synthesis. The kinetics and mechanisms of this process are highly dependent on the chosen methodology, which can be broadly categorized into photocatalytic and non-photocatalytic pathways. Research in this area often uses the closely related compound, 4-methoxybenzyl alcohol, as a model substrate due to the similar electronic effects of the methoxy (B1213986) and ethoxy groups on the benzyl (B1604629) system. acs.orgosti.govscispace.com

Photocatalytic oxidation utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), which upon irradiation with light of sufficient energy, generates electron-hole pairs. researchgate.net this compound itself is a reactive compound that can be photoexcited, absorbing light in the 250-500 nm wavelength range. biosynth.com

The generally accepted mechanism for the photocatalytic oxidation of substituted benzyl alcohols like this compound over a TiO₂ surface involves two parallel primary routes:

Partial Oxidation to Aldehyde: The alcohol is selectively oxidized to 4-ethoxybenzaldehyde (B43997).

Mineralization to CO₂: The alcohol undergoes complete oxidation, breaking down into carbon dioxide and water without the significant formation of volatile organic intermediates. acs.org

The process is initiated by the photoinduced generation of highly reactive oxygen species (ROS). rsc.org The reaction on the catalyst surface can proceed via the formation of a radical cation from the alcohol substrate through photoinduced electron transfer. nih.govnih.gov In flavin-catalyzed photooxidation, the photoexcited flavin directly removes an electron from the aromatic group of the benzyl alcohol to form a radical cation, which then deprotonates to form a ketyl radical before converting to the aldehyde. nih.gov Similarly, with ceria-based clusters, the mechanism involves altering the location of radical generation from the bulk solution to the cluster's surface. nih.govacs.org

The selectivity of the oxidation of this compound towards the aldehyde is a critical parameter, heavily influenced by the catalyst's nature and the specific reaction conditions. Studies on the analogous 4-methoxybenzyl alcohol provide significant insights.

Catalyst Properties:

Crystallinity and Phase: For TiO₂ catalysts, both crystallinity and the specific crystalline phase (anatase vs. rutile) play a crucial role. Less crystalline, home-prepared TiO₂ samples have shown significantly higher selectivity for aldehyde formation compared to highly crystalline commercial samples like Degussa P25. scispace.comresearchgate.net Specifically, selectivities of 45–74% for 4-methoxybenzaldehyde (B44291) were achieved with home-prepared rutile TiO₂, much higher than with commercial rutile. rsc.org

Dopants and Co-catalysts: The introduction of transition metals into catalyst structures can enhance both reactivity and selectivity. For instance, doping ceria (CeO₂) oxysulfate clusters with copper (Cu) or iron (Fe) ions significantly improved the yield of 4-methoxybenzaldehyde compared to the undoped ceria cluster, with no detectable over-oxidation to the carboxylic acid under the studied conditions. osti.gov The enhanced performance is linked to an increase in oxygen vacancies and improved charge separation. osti.govnih.gov

Catalyst Support: In photoelectrocatalytic systems, where a bias potential is applied, the method of preparing the TiO₂ film on a titanium anode affects performance. Films prepared by dip-coating followed by calcination at 700 °C showed up to 90% selectivity towards the aldehyde. unipa.it

Reaction Conditions:

Irradiation and Oxygen Concentration: The partial oxidation pathway to the aldehyde is generally favored by a low flux of absorbed photons and low oxygen coverage on the TiO₂ surface. acs.org Conversely, higher photon flux and abundant oxygen favor the complete mineralization pathway. acs.org

Substituent Effects: The electron-donating nature of the para-ethoxy group positively influences the reaction rate and selectivity towards aldehyde formation compared to unsubstituted or electron-withdrawn benzyl alcohols. rsc.orgunipa.it This is consistent with the Hammett relationship, which describes the influence of substituent electronic effects on reaction kinetics. rsc.org

Product Inhibition: The over-oxidation product, 4-ethoxybenzoic acid, can strongly bind to the catalyst surface, inhibiting further alcohol oxidation even at low concentrations. whiterose.ac.uk

Below is a data table summarizing research findings on the oxidation of 4-methoxybenzyl alcohol (MBA), a close analog of this compound.

| Catalyst System | Substrate | Key Conditions | Conversion (%) | Selectivity to Aldehyde (%) | Reference |

|---|---|---|---|---|---|

| Home-prepared TiO₂ (HP0.5) | 4-Methoxybenzyl Alcohol | Aqueous suspension, near-UV | 65 | ~64 | scispace.comresearchgate.net |

| Commercial TiO₂ (Degussa P25) | 4-Methoxybenzyl Alcohol | Aqueous suspension, near-UV | >90 | 10.8 | scispace.com |

| CuCe₇₀ Cluster | 4-Methoxybenzyl Alcohol | Toluene (B28343), UV (390 nm), O₂ | 37 | High (no acid detected) | osti.gov |

| FeCe₇₀ Cluster | 4-Methoxybenzyl Alcohol | Toluene, UV (390 nm), O₂ | ~20 | High (no acid detected) | osti.gov |

| TiO₂ on Ti anode (dip-coating, 700°C) | 4-Methoxybenzyl Alcohol | Photoelectrocatalytic, 0.75V bias | - | 90 | unipa.it |

| nano-BiVO₄ | Benzyl Alcohol | Acetonitrile (B52724), blue LED, O₂ | >99 | >99 | whiterose.ac.uk |

Besides photocatalysis, this compound can be oxidized through various chemical methods, often offering high selectivity under specific conditions.

Copper/TEMPO Catalysis: A common and green method for oxidizing benzyl alcohols involves a copper catalyst, a nitroxyl (B88944) radical such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), and often a base, using air or oxygen as the terminal oxidant. rsc.org For 4-methoxybenzyl alcohol, a system using CuBr, a bispidine-type ligand, and TEMPO in water under ambient air achieved high conversion to the aldehyde with no over-oxidation observed. rsc.org

Molecular Iodine: A system using molecular iodine (I₂) in the presence of a strong base like potassium tert-butoxide (t-BuOK) can effectively oxidize 4-methoxybenzyl alcohol to its aldehyde. semanticscholar.org The reaction conditions, particularly temperature, are optimized to maximize yield, with the highest yield (91%) for 4-methoxybenzaldehyde obtained at 10 °C. semanticscholar.org

Iron-Based Catalysis: A biomimetic iron(II) complex with a benzoylformate ligand can catalyze the aerobic oxidation of alcohols. rsc.org This system is proposed to generate a high-valent iron-oxo species as the active oxidant, which selectively oxidizes the alcohol to the corresponding aldehyde. rsc.org

Molybdenum-Based Catalysis: Oxomolybdenum complexes have been shown to catalyze the oxidation of 4-methoxybenzyl alcohol to both the aldehyde and the carboxylic acid, with a plausible mechanism involving the molybdenum center. researchgate.netresearchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by the interplay between its three main components: the hydroxyl group, the benzylic carbon, and the electron-rich aromatic ring.

Nucleophilic Reactivity: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophilic center.

Ester and Ether Formation: As a nucleophile, this compound can attack various electrophiles. It reacts with acid chlorides or anhydrides in the presence of a base to form 4-ethoxybenzyl esters. nih.gov Similarly, after deprotonation with a base like sodium hydride (NaH) to form the more potent nucleophilic alkoxide, it can react with alkyl halides in a Williamson ether synthesis to form ethers. organic-chemistry.org

Addition to Carbonyls: Alcohols can act as nucleophiles and add to aldehydes and ketones in acid-catalyzed reactions to form hemiacetals and subsequently acetals. libretexts.org

Direct Substitution: The direct nucleophilic substitution of the hydroxyl group is challenging due to it being a poor leaving group (hydroxide, OH⁻). researchgate.net However, under acidic conditions, the hydroxyl can be protonated, making it a much better leaving group (water, H₂O), facilitating Sₙ1-type reactions. researchgate.netlibretexts.org

Electrophilic Reactivity:

Benzylic Carbon: The benzylic carbon becomes electrophilic when the hydroxyl group is converted into a good leaving group. Acid-catalyzed dehydration can generate a resonance-stabilized secondary benzylic carbocation. This electrophilic intermediate is readily attacked by a wide range of nucleophiles. researchgate.netlew.ro The para-ethoxy group strongly stabilizes this carbocation through resonance, enhancing the rate of Sₙ1 reactions. The alcohol can also be converted to a tosylate or mesylate, making the benzylic carbon susceptible to Sₙ2 attack by nucleophiles. libretexts.org

Aromatic Ring: The ethoxy group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. However, reactions at the benzylic position are often more facile. Studies on the tricarbonyl-chromium complex of benzyl alcohol have shown it can act as an electrophile and alkylate other aromatic rings (a Friedel-Crafts type reaction). lew.ro The reaction of p-methoxybenzyl alcohol with bromine can lead to electrophilic substitution on the ring. acs.org

Investigation of Reaction Intermediates

Understanding the transient species formed during the reactions of this compound is key to elucidating its reaction mechanisms.

Oxidative Intermediates: In photocatalytic oxidation over semiconductors, the initial intermediate is often proposed to be the This compound radical cation , formed by the transfer of an electron from the alcohol's aromatic ring to the photogenerated hole in the catalyst. nih.gov This can be followed by deprotonation to yield a benzylic radical . In flavin-catalyzed photooxidation, a ketyl radical is a key intermediate formed prior to the final aldehyde product. nih.gov In non-photocatalytic oxidation using TEMPO, the active oxidant is the nitrosonium ion , which forms an intermediate with the alcohol and a base. capes.gov.br With iron-based catalysts, a high-valent iron-oxo species is the proposed reactive intermediate that performs the oxidation, likely via hydrogen atom abstraction from the benzylic position to create a substrate radical. rsc.org

Nucleophilic/Electrophilic Intermediates: In acid-catalyzed Sₙ1 reactions, the critical intermediate is the 4-ethoxybenzyl carbocation . This planar, sp²-hybridized species is significantly stabilized by resonance donation from the para-ethoxy group's oxygen lone pair. For reactions proceeding via an Sₙ2 pathway, the hydroxyl group is first converted into a better leaving group, such as a tosylate (-OTs) or a protonated hydroxyl group (-OH₂⁺). The reaction then proceeds through a pentacoordinate transition state without a discrete carbocation intermediate. libretexts.org In the synthesis of derivatives, intermediates like 4-ethoxybenzyl bromide are formed by reacting the alcohol with a brominating agent like phosphorus tribromide, which then serves as an electrophile for subsequent nucleophilic attack. ui.ac.id

Applications in Advanced Materials Science and Chemical Engineering

Precursor in Semiconductor and Nanomaterial Synthesis

Currently, there is a lack of specific research detailing the use of 4-ethoxybenzyl alcohol as a precursor in the fabrication of semiconductors, nanosheets, and nanocrystals.

No published research was identified that specifically employs this compound in the synthesis of nanosheets or nanocrystals.

Detailed studies on the modification of silica (B1680970) nanoparticles through condensation with this compound are not present in the current body of scientific literature. This specific application is well-documented for its methoxy (B1213986) counterpart, but equivalent research for the ethoxy derivative has not been found.

Role in Polymer Chemistry and Advanced Functional Materials Development

The potential for this compound to be used in the development of new materials is recognized. lookchem.com Its structure suggests it could serve as a monomer or a modifying agent in polymer synthesis to impart specific properties. However, concrete research demonstrating its role as an initiator in polymerization or as a building block for advanced functional polymers is not available.

Applications in Chemical Process Engineering and Catalyst Development

In the realm of chemical process engineering, this compound's utility is noted for its potential in creating novel materials. lookchem.com This suggests a possible role as a reactant or solvent in specialized chemical processes. In catalyst development, while it may be used as a substrate for studying catalytic reactions, specific research on its application as a catalyst precursor or a key component in the synthesis of catalytic materials is not documented.

Bio Oriented Research and Pharmacological Relevance of 4 Ethoxybenzyl Alcohol Derivatives

Investigation of Biological Activities of Derivatives

The 4-ethoxybenzyl moiety has been incorporated into more complex molecular structures to explore and optimize biological activities, including antiplasmodial, antioxidant, and antimicrobial effects.

The fight against malaria, caused by Plasmodium parasites, necessitates the development of novel therapeutic agents. The benzyl (B1604629) group is a common structural motif in medicinal chemistry, and its substituted variants, including the 4-ethoxybenzyl group, have been integrated into potential antiplasmodial compounds.

Research has focused on incorporating this scaffold into heterocyclic systems known for their antiplasmodial properties. One such example involves the synthesis of N-benzyl-1,10-phenanthrolinium salts. Specifically, the compound 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide was synthesized from vanillin (B372448) in a multi-step process and evaluated for its potential to inhibit heme polymerization, a critical detoxification pathway for the malaria parasite researchgate.netui.ac.id. The study found that this derivative displayed a half-maximal inhibitory concentration (IC50) for heme polymerization of 3.63 mM, which was comparable to that of the established antimalarial drug chloroquine (B1663885) (4.37 mM) under the same assay conditions ui.ac.id. This finding suggests that the 4-ethoxybenzyl moiety can be a component of larger molecules that effectively interfere with a key parasitic metabolic process.

Furthermore, the benzyl scaffold has been explored in other classes of antimalarial candidates, such as thiazinoquinones. Studies on p-substituted benzyl thiazinoquinone derivatives have shown that modifications to the benzyl ring can influence antiplasmodial activity, suggesting that the electronic properties of substituents like the ethoxy group play a role in the compound's mechanism of action mdpi.com. These investigations highlight the utility of the 4-ethoxybenzyl scaffold as a building block in the design of new molecules targeting Plasmodium falciparum.

The antioxidant activity of phenolic compounds is a subject of extensive research due to the role of oxidative stress in numerous diseases. The potential antioxidant activity of 4-ethoxybenzyl alcohol derivatives is primarily related to the phenolic hydroxyl group and the influence of ring substituents. The main mechanisms by which phenolic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) researchgate.netresearchgate.net.

The structure-activity relationship (SAR) for phenolic antioxidants provides a framework for predicting the potential of 4-ethoxybenzyl derivatives:

Phenolic Hydroxyl Group: The primary feature responsible for antioxidant activity is the hydroxyl (-OH) group attached to the aromatic ring. This group can donate a hydrogen atom to neutralize free radicals.

Electron-Donating Groups: Substituents on the aromatic ring that donate electrons can increase antioxidant activity. The ethoxy group (-OCH2CH3) at the para-position is an electron-donating group, which can stabilize the resulting phenoxyl radical through resonance, thereby enhancing the antioxidant capacity researchgate.netnih.gov.

Side Chains: The nature of the carbon side chain also influences activity. Studies on phenolic acids have shown that a -CH2COOH or -CH=CHCOOH group can enhance antioxidant properties compared to a -COOH group directly attached to the ring researchgate.net. For this compound, the -CH2OH group's impact is primarily through its electronic influence on the ring.

While direct antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) on this compound are not extensively documented in the reviewed literature, the established principles of phenolic chemistry suggest that derivatives retaining a phenolic hydroxyl and an ethoxy substituent would be expected to possess significant antioxidant capabilities researchgate.netnih.gove3s-conferences.org.

| Structural Feature | Effect on Antioxidant Activity | Relevance to 4-Ethoxybenzyl Scaffold |

|---|---|---|

| Phenolic Hydroxyl (-OH) Group | Essential for radical scavenging via hydrogen donation. mdpi.com | Derivatives must possess a free hydroxyl group on the ring to be effective antioxidants. |

| Electron-Donating Substituents (e.g., -OCH3, -OCH2CH3) | Increase activity by stabilizing the phenoxyl radical. researchgate.net | The para-ethoxy group is expected to enhance the antioxidant activity of phenolic derivatives. |

| Number of Hydroxyl Groups | Activity generally increases with the number of -OH groups. nih.gov | Polyhydroxylated derivatives of the 4-ethoxybenzyl scaffold would likely show higher activity. |

| Steric Hindrance around -OH | Can increase stability of the resulting radical, but may also decrease reaction rate. | The substitution pattern around the hydroxyl group in derivatives would be a key factor. |

Benzyl alcohol and its derivatives are known to possess antimicrobial properties phexcom.comresearchgate.net. Research into the structure-activity relationships of these compounds aims to develop more potent and selective antimicrobial agents. Studies have evaluated various substituted benzyl alcohols against both Gram-positive and Gram-negative bacteria.

In one study, a series of benzyl alcohol derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) smu.ac.za. While this compound was not specifically included, its close analog, 4-methoxybenzyl alcohol , was. The results demonstrated that the antimicrobial activity was dependent on the substituent and the bacterial strain. For instance, 4-methoxybenzyl alcohol showed moderate activity against P. aeruginosa but was less effective against S. aureus at the tested concentrations smu.ac.za. This suggests that the electronic and hydrophobic properties imparted by the alkoxy group at the para position influence the spectrum of activity.

The general findings from SAR studies on benzyl derivatives indicate:

Hydrophobicity: The toxicity of benzyl alcohols towards various organisms is often strongly correlated with hydrophobicity nih.gov.

Substituent Position: The position of substituents on the benzene (B151609) ring can significantly alter biological activity.

Target Organism: Derivatives often show differential efficacy against various types of microorganisms, such as Gram-positive bacteria, Gram-negative bacteria, and fungi phexcom.comnih.gov.

| Compound | Substituent | Organism | Activity (Zone of Inhibition in mm) |

|---|---|---|---|

| 4-Methylbenzyl alcohol | 4-CH3 | S. aureus | 8 |

| P. aeruginosa | 10 | ||

| 4-Methoxybenzyl alcohol | 4-OCH3 | S. aureus | 12 |

| P. aeruginosa | 35 | ||

| 4-Bromobenzyl alcohol | 4-Br | S. aureus | - (No activity) |

| P. aeruginosa | 10 | ||

| Amoxicillin (Standard) | N/A | S. aureus | 30 |

| P. aeruginosa | 25 |

Data adapted from a study on benzyl alcohol derivatives to illustrate structure-activity relationships smu.ac.za. Concentrations were 10⁻¹ mg/mL.

Role in Metabolite Research and Sulfation Site Identification

This compound serves as a valuable tool in the study of drug metabolism, particularly in the identification of sulfation sites. Sulfation is a crucial phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes, which generally increases the water solubility of compounds, facilitating their excretion nih.gov. However, for certain molecules like benzylic alcohols, sulfation can lead to "bioactivation," creating reactive electrophilic intermediates that can bind to macromolecules like DNA, potentially causing toxicity nih.gov.

Identifying the specific site of sulfation is therefore critical. Research has shown that sulfated benzylic alcohols exhibit a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). The sulfated product of a benzylic alcohol, upon fragmentation, typically generates a characteristic ion with a mass-to-charge ratio (m/z) of 96 nih.gov. By using this compound as a model substrate for SULT enzymes, researchers can confirm this fragmentation signature. When analyzing complex metabolites of new drug candidates, the detection of this m/z 96 ion provides strong evidence that sulfation has occurred at a benzylic alcohol moiety within the molecule. Studies have confirmed that human SULT enzymes, particularly SULT1A1, are capable of sulfating benzyl alcohol, validating its use as a probe for studying these metabolic pathways nih.govnih.gov.

Chemical Probes in Plant Extract Investigations

In the field of phytochemistry, reference standards are essential for the accurate identification and quantification of compounds within complex plant extracts. This compound can serve as such a chemical probe or standard. Due to its defined chemical structure and physical properties, it can be used in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

When investigating plant extracts that may contain structurally similar compounds (e.g., other substituted benzyl alcohols or phenylethanoids), this compound can be used as an internal or external standard to calibrate the analytical instrument and aid in the structural elucidation of unknown natural products. Its application allows for the reliable comparison of retention times and spectral data, facilitating the systematic chemical investigation of plant constituents.

Enzymatic Biotransformations for Bioactive Compound Generation

The conversion of alcohols to aldehydes is a fundamental transformation in organic synthesis, producing compounds that are often valuable as flavors, fragrances, or pharmaceutical intermediates. Enzymatic biotransformations offer a green and highly selective alternative to traditional chemical oxidation methods.

This compound is a suitable substrate for various oxidoreductase enzymes. The enzymatic oxidation of this compound yields 4-ethoxybenzaldehyde (B43997) , a compound with applications in the fragrance and flavor industry. This bioconversion can be achieved using several classes of enzymes:

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically requiring a cofactor like NAD(P)+.

Laccases and Peroxygenases: These enzymes can oxidize a wide range of substrates, including substituted benzyl alcohols. Unspecific peroxygenases, for example, can utilize hydrogen peroxide to perform highly selective oxidations oaepublish.comnih.gov.

Artificial Enzyme Cascades: Researchers have engineered multi-enzyme pathways in microorganisms like E. coli to produce benzyl alcohol and its analogs from basic precursors like amino acids nih.govresearchgate.net. Such systems could be adapted for the synthesis of this compound and its subsequent conversion to the aldehyde, creating a complete biocatalytic route from simple starting materials.

These enzymatic methods provide a sustainable pathway for generating high-value bioactive compounds from the this compound scaffold, operating under mild conditions with high selectivity oaepublish.com.

Computational Chemistry and Theoretical Studies of 4 Ethoxybenzyl Alcohol

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to elucidating the electronic environment of 4-ethoxybenzyl alcohol, offering insights into its stability, reactivity, and spectroscopic properties. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and various electronic properties. The presence of the electron-donating ethoxy group (-OCH2CH3) at the para position is expected to significantly influence the electronic character of the benzene (B151609) ring and the benzylic alcohol moiety.

DFT studies on similar molecules, such as benzyl (B1604629) alcohol and its derivatives, have demonstrated that substituents on the aromatic ring can alter the charge distribution and reactivity. researchgate.netresearchgate.net In the case of this compound, the ethoxy group would increase the electron density of the aromatic ring through resonance, which in turn can affect the properties of the benzylic hydroxyl group. Key parameters that would be calculated using DFT include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. Furthermore, DFT can be used to compute the molecule's total energy, dipole moment, and polarizability, which are crucial for understanding its interactions with other molecules and external fields.

Table 1: Predicted Geometrical and Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| C-O (ethoxy) bond length | ~1.36 Å | Reflects the partial double bond character due to resonance. |

| C-O (alcohol) bond length | ~1.43 Å | Typical for a C-O single bond in an alcohol. |

| O-H bond length | ~0.96 Å | Standard for a hydroxyl group. |

| Dipole Moment | ~2.0 - 2.5 D | Indicates the overall polarity of the molecule. |

| HOMO-LUMO Gap | ~5 - 6 eV | Relates to the electronic excitability and chemical reactivity. |

Note: The values in this table are estimations based on DFT calculations of analogous molecules and serve as a representative example of the data that would be generated in a specific computational study.

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the ethoxy group. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the benzylic carbon, indicating that these are the regions susceptible to nucleophilic and electrophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Computational studies on substituted benzyl radicals have provided insights into the electronic structure of such systems. idpublications.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with MO calculations, can provide a more localized picture of bonding and electron density distribution. NBO analysis on this compound would quantify the delocalization of electron density from the lone pairs of the ethoxy oxygen into the aromatic ring and the hyperconjugative interactions involving the benzylic group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions, allowing for the identification of transient intermediates and the calculation of activation energies. For this compound, this approach can be used to explore various reactions, such as its oxidation to 4-ethoxybenzaldehyde (B43997).

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is a cornerstone of computational reaction mechanism studies. Using methods like DFT, the geometry of the transition state for a specific reaction of this compound can be located on the potential energy surface. ustc.edu.cn Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in the oxidation of this compound, computational methods can be used to model the abstraction of the hydrogen atom from the hydroxyl group and the hydrogen from the benzylic carbon. The transition state for this process would involve the simultaneous breaking of C-H and O-H bonds and the formation of new bonds with the oxidizing agent. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

A free energy surface (FES) provides a comprehensive map of the energy of a system as a function of one or more reaction coordinates. libretexts.orglibretexts.org By mapping the FES for a reaction involving this compound, chemists can identify the most favorable reaction pathway, including any intermediates and transition states. nih.govchemrxiv.org This is particularly useful for complex reactions with multiple possible pathways.

Computational techniques such as ab initio molecular dynamics (AIMD) combined with enhanced sampling methods like metadynamics can be employed to construct the FES. For the oxidation of this compound, the reaction coordinates could be the distances of the breaking and forming bonds. The resulting FES would illustrate the energy landscape of the reaction, revealing the activation free energies for each step and the relative stabilities of intermediates. This detailed understanding of the reaction mechanism can aid in the design of more efficient catalysts and the optimization of reaction conditions. Computational studies on the oxidation of benzyl alcohol provide a strong framework for how such an analysis would be conducted. mdpi.comacs.org

Molecular Interactions and Ligand-Enzyme Binding Dynamics

Understanding how this compound interacts with biological macromolecules, such as enzymes, is crucial for applications in medicinal chemistry and toxicology. Computational methods like molecular docking and molecular dynamics simulations can provide detailed insights into these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. smu.ac.zadergipark.org.trresearchgate.netresearchgate.netsemanticscholar.org In the case of this compound, docking studies could be performed to predict its binding mode within the active site of an enzyme like alcohol dehydrogenase. These studies would identify key interactions, such as hydrogen bonds between the hydroxyl group of the alcohol and amino acid residues in the enzyme's active site, as well as hydrophobic interactions between the aromatic ring and nonpolar residues.

Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-enzyme complex over time. biorxiv.orgacs.orgnih.govnih.gov MD simulations provide a more realistic representation of the binding process by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can reveal the stability of the binding pose predicted by docking and can be used to calculate the binding free energy, which is a measure of the affinity of the ligand for the enzyme. Such computational investigations have been performed on inhibitors of aldehyde dehydrogenase, a related enzyme. acs.orgnih.gov

Table 2: Potential Interacting Residues in an Enzyme Active Site for this compound

| Interaction Type | Potential Amino Acid Residues | Moiety of this compound Involved |

| Hydrogen Bonding | Serine, Threonine, Histidine, Aspartate, Glutamate | Hydroxyl group |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Aromatic ring, Ethyl group |

| π-π Stacking | Phenylalanine, Tryptophan, Tyrosine | Aromatic ring |

This table presents a hypothetical scenario of interactions based on the known binding modes of similar small molecules in enzyme active sites.

Aromatic Stacking Interactions in Biocatalysis

Aromatic stacking interactions play a crucial role in the catalytic mechanisms of various enzymes. In the context of biocatalysis, these non-covalent interactions between the aromatic ring of a substrate, such as this compound, and the side chains of aromatic amino acids within an enzyme's active site can significantly influence substrate recognition, orientation, and reactivity.

While direct computational studies on the aromatic stacking interactions of this compound are not extensively documented, research on analogous compounds, particularly 4-methoxybenzyl alcohol, offers significant insights. Studies on aryl-alcohol oxidase (AAO), an enzyme involved in lignin (B12514952) degradation, have revealed the importance of T-shaped stacking interactions between the aromatic ring of the substrate and a tyrosine residue (Tyr92) in the active site. These interactions are critical for the correct positioning of the alcohol substrate for the subsequent hydride and proton transfer steps in the oxidation reaction.

Computational models have shown that the nature of the substituent on the benzyl alcohol derivative influences the strength of these stacking interactions. For instance, electron-donating substituents, such as the ethoxy group in this compound, are predicted to enhance stacking energies. This is in contrast to electron-withdrawing groups, which tend to result in lower stacking energies. The strength of these interactions can affect the reaction mechanism. Higher stacking energies, as would be expected with this compound, may favor the formation of a ternary complex, influencing the enzyme's kinetics.

The principles derived from the computational and experimental studies on 4-methoxybenzyl alcohol and other substituted benzyl alcohols in AAO provide a strong basis for understanding how this compound might interact with this and other enzymes. The ethoxy group, being structurally similar to the methoxy (B1213986) group, would be expected to participate in similar T-shaped aromatic stacking interactions, guiding the substrate into a catalytically competent orientation within the active site.

Table 1: Predicted Interaction Energies for Aromatic Stacking in Biocatalysis (Hypothetical) This table is a hypothetical representation based on findings for analogous compounds and is intended for illustrative purposes.

| Interacting Residue | Substrate | Interaction Type | Calculated Stacking Energy (kcal/mol) |

| Tyrosine | This compound | T-shaped π-π stacking | -4.5 to -6.0 |

| Phenylalanine | This compound | T-shaped π-π stacking | -4.0 to -5.5 |

| Tryptophan | This compound | Parallel-displaced π-π stacking | -5.0 to -7.0 |

Molecular Docking and Predictive Modeling for Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. This information is invaluable for understanding potential biological activities and for the rational design of new therapeutic agents.

Predictive modeling for biological activity often extends beyond single-target docking to include broader approaches like Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For benzyl alcohol derivatives, QSAR studies have been conducted to understand their toxicological profiles. nih.gov These models typically use physicochemical descriptors, such as hydrophobicity (logP) and electronic parameters, to predict the biological response. The insights gained from such models for a range of benzyl alcohols can be extrapolated to estimate the potential activity of this compound.

Given the structural features of this compound, it is a candidate for molecular docking studies against various enzymes where substituted benzyl alcohols are known substrates or inhibitors. Predictive modeling, based on its calculated physicochemical properties, could also be employed to forecast its potential for various biological effects.

Table 2: Calculated Physicochemical Properties of this compound for Predictive Modeling

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 152.08373 g/mol |

| Monoisotopic Mass | 152.08373 g/mol |

| Topological Polar Surface Area | 29.5 Ų |

Prediction of Activity Spectra (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. The output of a PASS analysis is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).

A specific PASS analysis for this compound is not publicly documented. However, the principles of the PASS methodology can be described and its potential application to this compound can be inferred. The PASS algorithm analyzes the chemical structure of a query molecule and compares its structural fragments with those of the compounds in its extensive database. Based on this comparison, it estimates the probability of the query compound exhibiting various biological activities, including pharmacological effects, mechanisms of action, and specific toxicities.

For a molecule like this compound, a PASS analysis would likely predict a range of potential activities. Given its structural similarity to other biologically active benzyl alcohol derivatives, it might be predicted to have activities such as anti-inflammatory, antioxidant, or antimicrobial effects. The predicted spectrum of activities can serve as a valuable guide for further experimental investigation, helping to prioritize the most promising avenues of research. It is important to note that PASS predictions are probabilistic and require experimental validation.

Table 3: Hypothetical PASS Prediction for this compound This table is a hypothetical representation of potential PASS predictions and is for illustrative purposes only.

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Anti-inflammatory | 0.650 | 0.025 |

| Antioxidant | 0.580 | 0.040 |

| Antimicrobial | 0.450 | 0.150 |

| Cytochrome P450 Inhibitor | 0.350 | 0.200 |

| Neuroprotective | 0.300 | 0.250 |

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Ethoxybenzyl alcohol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to map the connectivity and chemical environment of each atom.

In ¹H NMR analysis, the protons of the ethoxy group, the aromatic ring, the benzylic methylene (B1212753) group, and the hydroxyl group each produce distinct signals. The ethoxy group's protons appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group, a characteristic pattern for an ethyl group. The aromatic protons typically appear as two doublets, indicative of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene protons (Ar-CH₂-OH) show up as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself often appears as a broad singlet. chemicalbook.comchemicalbook.comrsc.org

¹³C NMR spectroscopy complements the proton data by providing the number of chemically non-equivalent carbon atoms. rsc.orgrsc.org The spectrum of this compound would show distinct signals for the two carbons of the ethoxy group, the four unique carbons of the 1,4-disubstituted aromatic ring, and the benzylic carbon.

Table 1: Predicted NMR Data for this compound ¹H NMR

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethoxy) | ~1.4 | Triplet |

| CH₂ (ethoxy) | ~4.0 | Quartet |

| Ar-CH₂ | ~4.6 | Singlet |

| Ar-H | ~6.9 | Doublet |

| Ar-H | ~7.3 | Doublet |

¹³C NMR

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethoxy) | ~15 |

| CH₂ (ethoxy) | ~63 |

| Ar-CH₂ | ~65 |

| Ar-C (quaternary, C-CH₂) | ~133 |

| Ar-C (quaternary, C-O) | ~158 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it allows for the separation of components in a mixture prior to their individual analysis by MS. etamu.edunih.gov

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (152.19 g/mol ). nist.gov The fragmentation pattern provides structural clues. A key fragmentation involves the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to the formation of a stable ethoxybenzyl cation at m/z 135. oup.com Another significant fragment is often seen at m/z 107, which results from the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxybenzyl cation. researchgate.net This fragmentation pathway is characteristic of ethoxy-substituted benzyl (B1604629) compounds. researchgate.netresearchgate.net

GC-MS is routinely used to assess the purity of this compound and to identify and quantify it in various matrices. etamu.edu The compound is first volatilized and separated from other substances on a GC column based on its boiling point and interaction with the stationary phase. etamu.edu The retention time is a characteristic property under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum for confirmation. etamu.edu

Table 2: Key Mass Fragments for this compound in EI-MS

| m/z Value | Proposed Fragment Identity |

|---|---|

| 152 | [M]⁺ (Molecular Ion) |

| 135 | [M - OH]⁺ or [C₉H₁₁O]⁺ (Ethoxybenzyl cation) |

| 121 | [M - OCH₂CH₃]⁺ |

| 107 | [C₇H₇O]⁺ (Loss of ethylene from m/z 135) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound is characterized by several key absorption bands. nist.gov A prominent, broad absorption in the region of 3400-3300 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. uobabylon.edu.iqpressbooks.pub C-H stretching vibrations from the aliphatic ethoxy and methylene groups are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol appears as a strong band around 1050-1030 cm⁻¹, and the aryl ether C-O stretch is typically found near 1245 cm⁻¹. uobabylon.edu.iq Aromatic C=C ring stretching absorptions occur in the 1600-1450 cm⁻¹ region. brainly.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, making it useful for confirming the aromatic structure. nih.gov

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3400-3300 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2980-2850 | C-H stretch (aliphatic) | Strong |

| ~1610, ~1510 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1245 | C-O stretch (aryl ether) | Strong |

| ~1040 | C-O stretch (primary alcohol) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. msu.edu The chromophore in this compound is the ethoxy-substituted benzene ring.

The electronic spectrum of this compound is expected to show absorptions characteristic of a substituted benzene derivative. Typically, substituted benzenes exhibit a strong absorption band (the E-band) below 220 nm and a weaker, more structured band (the B-band) around 250-290 nm. libretexts.org For para-substituted phenols and their ethers, the primary absorption maximum (λmax) is often observed around 270-285 nm. For instance, in photochemical experiments involving the related 4-methoxybenzyl alcohol, an excitation wavelength of 266 nm has been used, which falls within this expected absorption range. researchgate.net The exact position and molar absorptivity (ε) of the absorption maxima are dependent on the solvent used. msu.edu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the purity assessment and quantification of non-volatile or thermally sensitive compounds like this compound. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. cuni.cz

A common mode of analysis for this compound is reverse-phase (RP) HPLC. In a typical RP-HPLC method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.com A specific method for analyzing this compound involves a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid. sielc.com The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~275 nm). The time at which the compound elutes, known as the retention time (t_R), is a characteristic identifier under constant conditions. cuni.cz The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Example HPLC Conditions for this compound Analysis. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV-Vis |

| Application | Purity Assessment, Quantification |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. For this compound, GC is a primary method for assessing purity, identifying the compound in mixtures, and for quantitative analysis. Commercial suppliers routinely use GC to verify the purity of this compound, often reporting assay values of 97.0% or higher. scirp.orggrafiati.com

The principle of GC involves a sample being vaporized and injected onto the head of a chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The column itself contains a liquid or polymer stationary phase adsorbed onto the surface of an inert solid. Components of the sample separate based on their differential partitioning between the mobile and stationary phases. Factors such as boiling point and polarity determine the rate at which each compound travels through the column, leading to different retention times. A detector measures the quantity of the components as they exit the column.

In research settings, GC is often coupled with Mass Spectrometry (GC-MS), which provides detailed structural information, allowing for unambiguous identification of the compound. For instance, this compound is included in standard mixtures of benzyl and cinnamyl derivatives designed for method development and compound identification using techniques like GC-MS and GC-MS/MS. metasci.ca The analysis of such standard mixtures helps in creating in-house spectral libraries and optimizing MS/MS transitions for quantification in complex matrices like food and environmental samples. metasci.ca

While specific retention times are dependent on the exact parameters of the analysis, the following table outlines typical parameters used in the GC analysis of benzyl alcohol derivatives.

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary column (e.g., HP-5MS, HP-INNOWAX) mdpi.com |

| Carrier Gas | Helium or Hydrogen mdpi.com |

| Injection Mode | Split/Splitless researchgate.net |

| Injector Temperature | 250 - 280 °C mdpi.comresearchgate.net |

| Oven Temperature Program | Initial temp. 50-80°C, ramped to 280-300°C metasci.camdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) metasci.ca |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. openaccessjournals.com For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for determining its thermal stability, melting point, and decomposition behavior. openaccessjournals.comthermofisher.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rsc.org DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. The melting point for this compound is reported in the range of 27–34 °C. grafiati.com A DSC thermogram would show an endothermic peak corresponding to this melting transition. A study on imidazoline/dimethyl succinate (B1194679) hybrids noted that the derivative containing a para-ethoxy phenyl group exhibits a complex melting behavior with two distinct temperature ranges, as observed by DSC. mdpi.com

The data below summarizes key thermal properties for this compound and related compounds.

| Technique | Property | Value | Compound |

|---|---|---|---|

| DSC | Melting Point | 27-34 °C grafiati.com | This compound |

| TGA | Decomposition Onset | ~208 °C (in inert atmosphere) mdpi.com | A 4-ethoxyphenyl hybrid derivative |

| TGA | Decomposition Onset | >250 °C | 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol |

Microscopy for Nanomaterial Characterization

Microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the characterization of nanomaterials. rsc.orgnih.gov These methods provide direct visualization of nanoparticle morphology, size, size distribution, and aggregation state. medcraveonline.com When this compound or its derivatives are used to functionalize nanoparticles, microscopy is crucial for confirming the structural integrity and surface characteristics of the resulting nanomaterials.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. It works by scanning the surface with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface shape, size, and texture. rsc.org

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. This allows for the visualization of the internal structure of the material. nih.gov TEM can determine particle size, size distribution, and shape with very high resolution, often down to the atomic level. csic.es

While research specifically detailing the use of this compound in nanoparticle synthesis and its subsequent characterization by microscopy is limited, studies on closely related systems demonstrate the application of these techniques. For example, in one study, magnetic nanoparticles (Fe3O4) were functionalized with a ligand containing a 2-ethoxyphenyl group, (E)-1-(2-Ethoxyphenyl)-3-(4-nitrophenyl)triaze-1-ene. pnu.ac.ir The resulting modified nanoparticles were characterized by SEM and TEM to confirm their structure and morphology. pnu.ac.ir Similarly, other research has used SEM and TEM to characterize silica (B1680970) nanoparticles functionalized with the related compound 4-methoxybenzyl alcohol. researchgate.net These studies confirm the spherical shape and determine the size distribution of the nanoparticles, demonstrating how the organic functionalization affects the material's properties. pnu.ac.irresearchgate.net

The following table outlines the typical information obtained from microscopy techniques in the context of functionalized nanoparticles.

| Microscopy Technique | Information Obtained | Relevance to Nanomaterial Characterization |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, particle shape, and aggregation. rsc.org | Provides a 3D-like view of how nanoparticles are shaped and clustered on a substrate. |

| Transmission Electron Microscopy (TEM) | Particle size, size distribution, shape, and internal structure (core-shell). nih.govcsic.es | Allows for precise measurement of individual nanoparticle dimensions and visualization of functional coatings. |

Environmental Impact and Ecotoxicological Assessment in a Research Context

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical dictate its distribution and persistence in various environmental compartments. For 4-Ethoxybenzyl alcohol, these studies are crucial for predicting its potential exposure pathways and concentrations in ecosystems.

The biodegradation of a substance is a key factor in determining its persistence in aquatic environments. Standardized tests, such as the OECD 301 guidelines, are often employed to assess the ready biodegradability of chemicals. leuphana.deoecd.org These tests typically involve exposing the test substance to a microbial inoculum, often from activated sludge, and monitoring its degradation over a 28-day period. oecd.org Common methods include the Closed Bottle Test (OECD 301D), which measures biochemical oxygen demand (BOD), and the CO2 Evolution Test (OECD 301B), which quantifies the amount of carbon dioxide produced. leuphana.deoecd.org

It is important to note that environmental factors such as temperature, pH, and the specific microbial community present can significantly influence the rate and extent of biodegradation in natural aquatic systems. unit.no